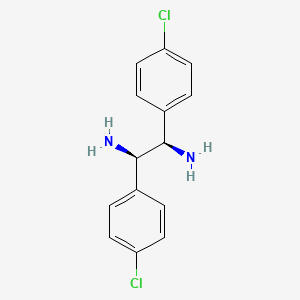
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 4-chlorophenyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 4-chlorobenzaldehyde with a suitable chiral diamine precursor under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the diamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can further modify the diamine structure, potentially leading to the formation of secondary amines.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different stereochemistry.
1,2-Bis(4-chlorophenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
4-Chlorobenzylamine: A simpler amine derivative with one chlorophenyl group.
Uniqueness
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is unique due to its chiral nature and the presence of two chlorophenyl groups, which confer specific chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H14Cl2N2 |
|---|---|
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m1/s1 |
Clé InChI |
HHPPUZSHKRJDIW-ZIAGYGMSSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)Cl)N)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
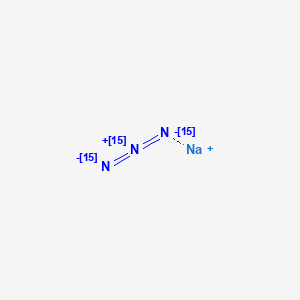
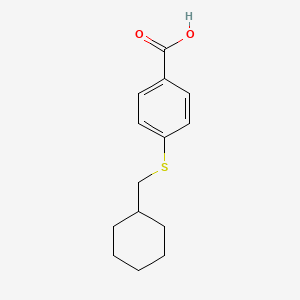
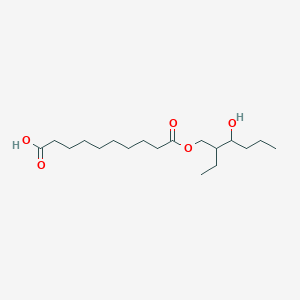
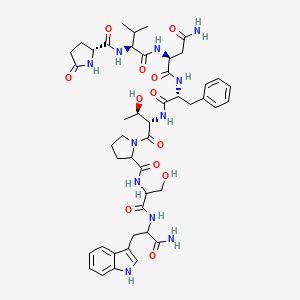
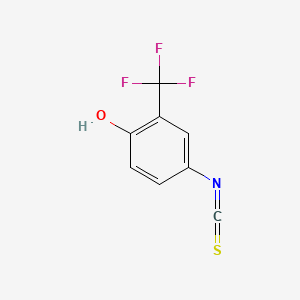

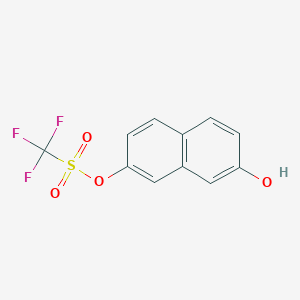

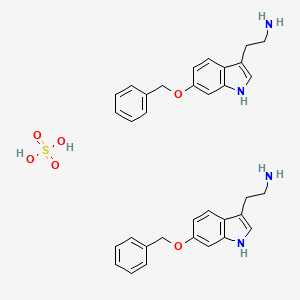
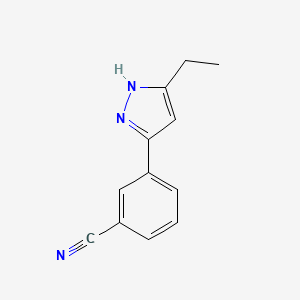
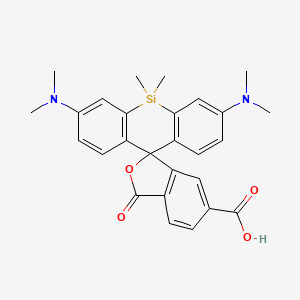
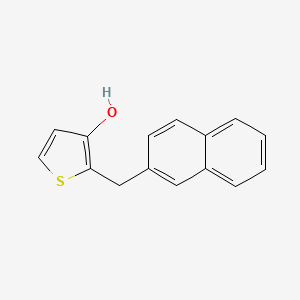
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
